Aloin

Catalog No.
S518076
CAS No.
1415-73-2
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloin

CAS Number

1415-73-2

Product Name

Aloin

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Solubility

Soluble in DMSO

Synonyms

barbaloin, barbaloin, (S)-isomer, barbaloin, beta-D-isomer, barbaloin, monoglucoside, isobarbaloin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Description

The exact mass of the compound Aloin is 414.0951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Studies suggest aloin possesses anti-inflammatory properties. Research has shown its ability to reduce inflammation in various models, including inflammatory bowel disease and arthritis. The exact mechanism by which aloin exerts these effects remains unclear, but it might involve inhibiting the production of inflammatory mediators [1].

Anticancer Potential

In vitro and in vivo studies have explored the potential anti-cancer effects of aloin. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation [2]. However, further research is needed to understand its effectiveness and safety in human cancer treatment.

Antibacterial Activity

Scientific research suggests aloin may have antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those associated with gastrointestinal infections [3]. More research is required to determine its potential clinical applications.

Antioxidant Effects

Aloin exhibits antioxidant properties, which might contribute to its potential health benefits. Studies have shown its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases [4].

Skin Lightening Properties

Some research suggests aloin may have skin lightening properties. It might work by inhibiting melanin production, the pigment responsible for skin color [5]. However, due to potential side effects, more research is needed to determine its safety and efficacy for this purpose.

Important Note

It's important to remember that most of the research on aloin's potential health benefits is in pre-clinical stages. Further studies are needed to confirm its effectiveness and safety in humans. Additionally, aloin can have laxative effects and may interact with certain medications. It's crucial to consult a healthcare professional before using aloin for any therapeutic purpose.

Here are the references used for this response:

  • [1] The potential health benefits of aloin from genus Aloe: )
  • [2] The potential health benefits of aloin from genus Aloe: )
  • [3] The potential health benefits of aloin from genus Aloe: )
  • [4] The potential health benefits of aloin from genus Aloe: )
  • [5] On the novel action of melanolysis by a leaf extract of Aloe vera and its active ingredient aloin, potent skin depigmenting agents: )

Aloin, also known as barbaloin, is a bitter, yellow-brown compound primarily derived from the exudate of various Aloe species, particularly Aloe vera and Aloe ferox. It is classified as an anthraquinone glycoside, consisting of two diastereomers: aloin A (barbaloin) and aloin B (isobarbaloin). Aloin is notable for its cathartic properties and is commonly found in the yellow latex that seeps from the leaves of these plants. This compound constitutes 0.1% to 6.6% of the leaf dry weight in some species, making it a significant component of the aloe exudate .

  • Aloin acts as a stimulant laxative. Upon ingestion, it breaks down in the colon, irritating the lining and stimulating fluid secretion, leading to bowel movements [].
  • Aloin can cause cramping, abdominal pain, and diarrhea when taken in high doses [].
  • Long-term use can lead to electrolyte imbalances and dependence [].
  • Due to these safety concerns, aloin is often removed during processing of aloe vera for topical applications.
That highlight its properties:

  • Hydrolysis: Upon ingestion, aloin is hydrolyzed by intestinal microflora into aloe-emodin, which contributes to its laxative effects .
  • Reactivity with Nitric Acid: Aloin can be classified into two groups based on its reaction with nitric acid. Barbaloin produces a reddish coloration upon reaction, while nataloins do not .
  • Oxidation: Aloe-emodin can further oxidize to form various derivatives, influencing its biological activity and therapeutic potential .

Aloin exhibits a wide range of biological activities:

  • Laxative Effects: It stimulates peristaltic contractions in the colon and inhibits water reabsorption, leading to softer stools. This mechanism is primarily due to its action on chloride channels in the colonic membrane .
  • Anti-inflammatory Properties: Research indicates that aloin can suppress inflammatory responses by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression .
  • Antimicrobial and Antiviral Effects: Aloin has demonstrated antibacterial and antiviral properties, contributing to its use in traditional medicine for various ailments .

Aloin is typically extracted from aloe latex through the following methods:

  • Extraction: The latex is collected from the leaves of Aloe species.
  • Drying: The collected latex is dried to form a powder.
  • Purification: The powdered extract may undergo further purification processes to isolate aloin A and B for commercial use .

Interaction studies have shown that aloin can influence gut microbiota composition and may lead to pathological changes when consumed in high doses. Studies indicate that it can induce mucosal hyperplasia in animal models, suggesting caution in its use . The modulation of gut microbiota by aloin highlights its complex interactions within biological systems.

Several compounds share structural or functional similarities with aloin. Here are some notable examples:

CompoundStructure TypeKey Properties
Aloe-emodinAnthraquinoneAntimicrobial, anti-inflammatory
EmodinAnthraquinoneLaxative, anticancer
ChrysophanolAnthraquinoneAntioxidant, antimicrobial
IsobarbaloinAnthraquinone glycosideSimilar laxative effects

Uniqueness of Aloin

Aloin's uniqueness lies in its dual nature as both a laxative and an anthraquinone glycoside, which distinguishes it from other anthraquinones like aloe-emodin that do not possess a sugar moiety. This structural difference contributes to its specific biological activities and applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

148 °C; 70 - 80 °C (monohydrate)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69VIB0J2WK

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

8015-61-0
1415-73-2

Wikipedia

Aloin

General Manufacturing Information

Aloin: INACTIVE

Dates

Modify: 2023-08-15
1: Na HS, Song YR, Kim S, Heo JY, Chung HY, Chung J. Aloin Inhibits Interleukin (IL)-1β-Stimulated IL-8 Production in KB Cells. J Periodontol. 2016 Jun;87(6):e108-15. doi: 10.1902/jop.2016.150447. Epub 2016 Mar 4. PubMed PMID: 26944408.
2: Pengjam Y, Madhyastha H, Madhyastha R, Yamaguchi Y, Nakajima Y, Maruyama M. Anthraquinone Glycoside Aloin Induces Osteogenic Initiation of MC3T3-E1 Cells: Involvement of MAPK Mediated Wnt and Bmp Signaling. Biomol Ther (Seoul). 2016 Mar 1;24(2):123-31. doi: 10.4062/biomolther.2015.106. PubMed PMID: 26869456; PubMed Central PMCID: PMC4774492.
3: Liu FW, Liu FC, Wang YR, Tsai HI, Yu HP. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System. PLoS One. 2015 Dec 4;10(12):e0143528. doi: 10.1371/journal.pone.0143528. eCollection 2015. PubMed PMID: 26637174; PubMed Central PMCID: PMC4670167.
4: Esmat AY, Said MM, Khalil SA. Aloin: a natural antitumor anthraquinone glycoside with iron chelating and non-atherogenic activities. Pharm Biol. 2015 Jan;53(1):138-46. doi: 10.3109/13880209.2014.912239. Epub 2014 Sep 22. PubMed PMID: 25243866.
5: Cui Y, Ye Q, Wang H, Li Y, Xia X, Yao W, Qian H. Aloin protects against chronic alcoholic liver injury via attenuating lipid accumulation, oxidative stress and inflammation in mice. Arch Pharm Res. 2014 Dec;37(12):1624-33. doi: 10.1007/s12272-014-0370-0. Epub 2014 Mar 27. PubMed PMID: 24668153.
6: Tabolacci C, Rossi S, Lentini A, Provenzano B, Turcano L, Facchiano F, Beninati S. Aloin enhances cisplatin antineoplastic activity in B16-F10 melanoma cells by transglutaminase-induced differentiation. Amino Acids. 2013 Jan;44(1):293-300. doi: 10.1007/s00726-011-1166-x. Epub 2011 Dec 3. PubMed PMID: 22139409.

Explore Compound Types